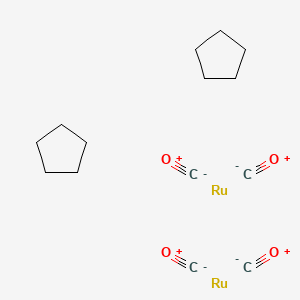
Bis(cyclopentadienylruthenium dicarbonyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of DICARBONYLCYCLOPENTADIENYLRUTHENIUM(II) DIMER typically involves the reaction of ruthenium trichloride with cyclopentadiene in the presence of carbon monoxide . The reaction is carried out under controlled conditions, often involving high pressure and temperature to facilitate the formation of the dimer. Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and yield of the final product .
化学反応の分析
DICARBONYLCYCLOPENTADIENYLRUTHENIUM(II) DIMER undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligand substitution reactions are common, where the carbonyl or cyclopentadienyl ligands are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or sodium borohydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
DICARBONYLCYCLOPENTADIENYLRUTHENIUM(II) DIMER has a wide range of applications in scientific research:
作用機序
The mechanism of action of DICARBONYLCYCLOPENTADIENYLRUTHENIUM(II) DIMER involves its ability to interact with various molecular targets and pathways. The compound can coordinate with different ligands and substrates, facilitating various chemical transformations. Its reactivity is influenced by the electronic and steric properties of the cyclopentadienyl and carbonyl ligands .
類似化合物との比較
DICARBONYLCYCLOPENTADIENYLRUTHENIUM(II) DIMER can be compared with other similar compounds, such as:
DICARBONYLCYCLOPENTADIENYLMANGANESE(I) DIMER: Similar in structure but contains manganese instead of ruthenium.
DICARBONYLCYCLOPENTADIENYLIRON(II) DIMER: Contains iron and exhibits different reactivity and stability.
DICARBONYLCYCLOPENTADIENYLCOBALT(I) DIMER: Contains cobalt and is used in different catalytic applications.
The uniqueness of DICARBONYLCYCLOPENTADIENYLRUTHENIUM(II) DIMER lies in its specific electronic properties and reactivity, which make it suitable for a wide range of applications in chemistry, biology, and industry .
特性
分子式 |
C14H20O4Ru2 |
|---|---|
分子量 |
454.4 g/mol |
IUPAC名 |
carbon monoxide;cyclopentane;ruthenium |
InChI |
InChI=1S/2C5H10.4CO.2Ru/c2*1-2-4-5-3-1;4*1-2;;/h2*1-5H2;;;;;; |
InChIキー |
XSPQHEMUCRFUHX-UHFFFAOYSA-N |
正規SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CCCC1.C1CCCC1.[Ru].[Ru] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13391118.png)
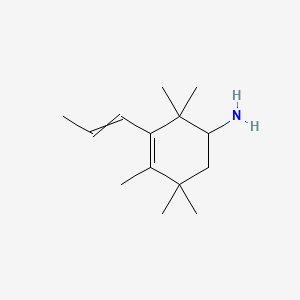

![[6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B13391141.png)
![N-benzyl-1-(3,5-dimethylphenyl)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]methanesulfonamide](/img/structure/B13391154.png)
![2-[(3,4,5-trihydroxy-2H-3,4,5,6-tetrahydropyran-2-yl)amino]-2H-3,4,5,6-tetrahy dropyran-3,4,5-triol](/img/structure/B13391156.png)
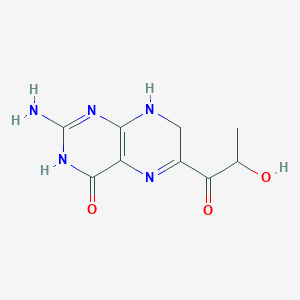
![[(1S)-1-(4-bromophenyl)ethyl]azanium](/img/structure/B13391168.png)
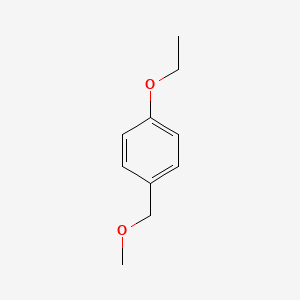

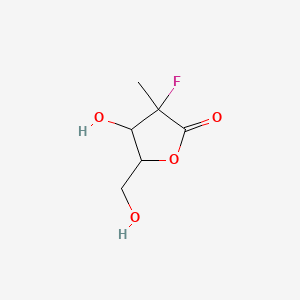
![[6-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13391188.png)
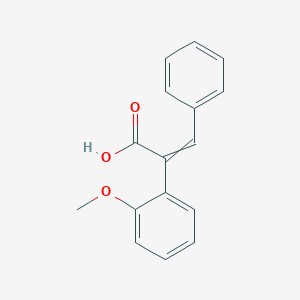
![[(1R,2E,6E,10S,11E,13S)-13-hydroxy-3,7,13-trimethyl-10-propan-2-ylcyclotetradeca-2,6,11-trien-1-yl] N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13391198.png)
